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molecular formula C10H9BrN2O B8565550 7-Bromo-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 70656-89-2

7-Bromo-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No. B8565550
M. Wt: 253.09 g/mol
InChI Key: DGXQLEVINSKQBZ-UHFFFAOYSA-N
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Patent
US07598237B2

Procedure details

A mixture of 1-(2-amino-5-bromo-phenyl)-ethanone (8 g, 37 mmol) and glycine ethyl ester hydrogen chloride (6.7 g, 48 mmol) in pyridine was heated at reflux for 24 hrs under nitrogen. The reaction mixture was cooled, solvent removed, and residue was treated with a saturated aqueous ammonium chloride solution (200 mL). Ethyl acetate (300 mL) was added and organic layer was separated, dried (MgSO4), concentrated, and the residue purified on silica gel column (hexane:ethyl acetate/1:1) to give 7-bromo-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one as a brown solid (1.51 g, 16%). 1H NMR (DMSO-d6): δ 10.49 (s, 1H), 7.92 (d, J=2.0 Hz, 1H), 7.66 (dd, J=8.7, 2.1 Hz, 1H), 7.08 (d, J=8.7 Hz, 1H), 3.91 (s, 2H), 2.39 (s, 3H). MS (ESI) m/z 253/255 ([M+H]+); Anal. calcd for C10H9BrN2O: C, 47.46; H, 3.58; N, 11.07. Found: C, 47.58; H, 3.52; N, 10.95.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[C:9](=O)[CH3:10].Cl.C([O:15][C:16](=O)[CH2:17][NH2:18])C>N1C=CC=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][C:16](=[O:15])[CH2:17][N:18]=[C:9]([CH3:10])[C:3]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)C(C)=O
Name
Quantity
6.7 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hrs under nitrogen
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
solvent removed
ADDITION
Type
ADDITION
Details
residue was treated with a saturated aqueous ammonium chloride solution (200 mL)
ADDITION
Type
ADDITION
Details
Ethyl acetate (300 mL) was added
CUSTOM
Type
CUSTOM
Details
organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified on silica gel column (hexane:ethyl acetate/1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(NC(CN=C2C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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